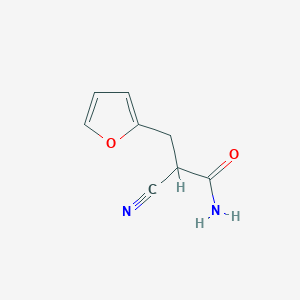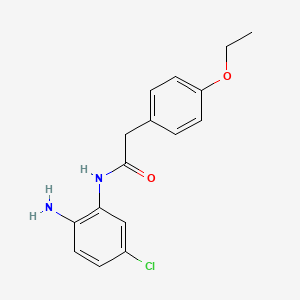
Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate: is a complex organic compound with the molecular formula C16H17ClN2O2 . This compound is a derivative of acetanilide, featuring additional functional groups that enhance its chemical properties and potential applications. The presence of an amino group, a chloro group, and an ethoxyphenyl group makes this compound particularly interesting for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chloroaniline with p-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization to obtain the desired compound in its hydrated form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions, resulting in the formation of a dechlorinated product.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
Chemistry: In chemistry, Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino and chloro groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Acetanilide: The parent compound, lacking the additional functional groups present in Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate.
2-Amino-5-chloroaniline: A precursor in the synthesis of the target compound, featuring the amino and chloro groups but lacking the acetanilide and ethoxyphenyl groups.
p-Ethoxybenzoyl Chloride: Another precursor, providing the ethoxyphenyl group in the synthesis process.
Uniqueness: The uniqueness of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the amino, chloro, and ethoxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial purposes.
特性
CAS番号 |
101651-53-0 |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC名 |
N-(2-amino-5-chlorophenyl)-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-13-6-3-11(4-7-13)9-16(20)19-15-10-12(17)5-8-14(15)18/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChIキー |
LGTOGLKYSHWXNG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


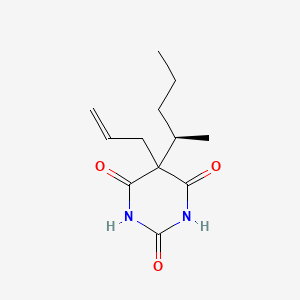
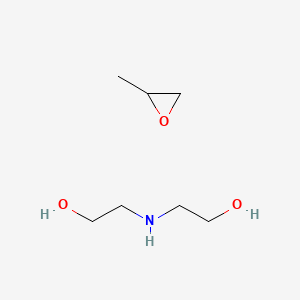
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
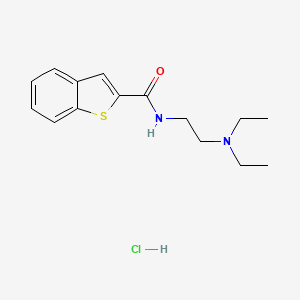
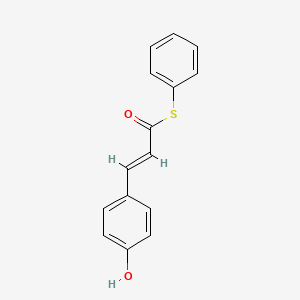
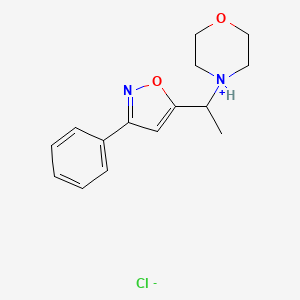

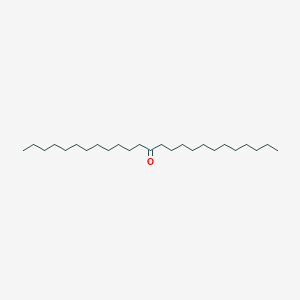


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
